molecular formula C42H44N4O5 B14814052 methyl (15R,16S,20S)-11-[(2S)-2-[(2R,3E,12bS)-3-ethylidene-2,4,6,7,12,12b-hexahydro-1H-indolo[2,3-a]quinolizin-2-yl]-3-methoxy-3-oxopropyl]-16-methyl-17-oxa-3,13-diazapentacyclo[11.8.0.02,10.04,9.015,20]henicosa-1,3,5,7,9,11,18-heptaene-19-carboxylate

methyl (15R,16S,20S)-11-[(2S)-2-[(2R,3E,12bS)-3-ethylidene-2,4,6,7,12,12b-hexahydro-1H-indolo[2,3-a]quinolizin-2-yl]-3-methoxy-3-oxopropyl]-16-methyl-17-oxa-3,13-diazapentacyclo[11.8.0.02,10.04,9.015,20]henicosa-1,3,5,7,9,11,18-heptaene-19-carboxylate

Cat. No.: B14814052
M. Wt: 684.8 g/mol
InChI Key: QWAUBSSAJRGKPX-XKMAVODYSA-N
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Description

This compound is a highly complex polycyclic alkaloid featuring an indolo[2,3-a]quinolizinyl core fused with additional heterocyclic and oxygenated rings.

Properties

Molecular Formula

C42H44N4O5

Molecular Weight

684.8 g/mol

IUPAC Name

methyl (15R,16S,20S)-11-[(2S)-2-[(2R,3E,12bS)-3-ethylidene-2,4,6,7,12,12b-hexahydro-1H-indolo[2,3-a]quinolizin-2-yl]-3-methoxy-3-oxopropyl]-16-methyl-17-oxa-3,13-diazapentacyclo[11.8.0.02,10.04,9.015,20]henicosa-1,3,5,7,9,11,18-heptaene-19-carboxylate

InChI

InChI=1S/C42H44N4O5/c1-5-24-19-45-15-14-27-26-10-6-8-12-34(26)43-39(27)36(45)17-29(24)31(41(47)49-3)16-25-20-46-21-32-23(2)51-22-33(42(48)50-4)30(32)18-37(46)40-38(25)28-11-7-9-13-35(28)44-40/h5-13,20,22-23,29-32,36,43H,14-19,21H2,1-4H3/b24-5-/t23-,29-,30-,31-,32+,36-/m0/s1

InChI Key

QWAUBSSAJRGKPX-XKMAVODYSA-N

Isomeric SMILES

C/C=C\1/CN2CCC3=C([C@@H]2C[C@@H]1[C@H](CC4=CN5C[C@@H]6[C@@H](OC=C([C@H]6CC5=C7C4=C8C=CC=CC8=N7)C(=O)OC)C)C(=O)OC)NC9=CC=CC=C39

Canonical SMILES

CC=C1CN2CCC3=C(C2CC1C(CC4=CN5CC6C(OC=C(C6CC5=C7C4=C8C=CC=CC8=N7)C(=O)OC)C)C(=O)OC)NC9=CC=CC=C39

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound involves multiple steps, including the formation of indoloquinolizine and diazapentacyclo structures. The reaction conditions typically require specific catalysts, solvents, and temperature controls to ensure the correct stereochemistry and functional group placement.

Industrial Production Methods

Industrial production of such complex compounds often involves optimization of the synthetic route to maximize yield and purity. This may include the use of automated synthesis equipment and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms or removal of hydrogen atoms.

    Reduction: Addition of hydrogen atoms or removal of oxygen atoms.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are crucial for achieving the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific functional groups involved and the reaction conditions. For example, oxidation may lead to the formation of ketones or carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

In biological research, this compound may be studied for its potential interactions with biological macromolecules such as proteins and nucleic acids. Its chiral centers and functional groups can provide insights into stereochemistry and molecular recognition.

Medicine

In medicine, this compound could be investigated for its potential therapeutic properties. Its complex structure may interact with specific biological targets, leading to the development of new drugs.

Industry

In the industrial sector, this compound may find applications in the development of new materials, catalysts, or chemical processes. Its unique properties can be leveraged to create innovative solutions.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. These interactions can affect various biological pathways, leading to the compound’s observed effects. The exact mechanism depends on the functional groups and stereochemistry of the compound.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound’s closest analogs include:

Indoloquinolizine derivatives: These share the indolo[2,3-a]quinolizinyl core, which is associated with intercalation into DNA or inhibition of topoisomerases.

Marine sponge-derived alkaloids : Compounds like manzamine A (C36H46N4O) exhibit similar polycyclic frameworks and cytotoxic activity. The target compound’s methoxy and carboxylate esters may improve solubility compared to hydroxyl-rich marine alkaloids .

Vinca alkaloids (e.g., vinblastine): While both are complex polycyclic alkaloids, vinca alkaloids lack the indoloquinolizine system and instead feature dimeric structures. The target compound’s smaller size (estimated molecular weight ~800–900 g/mol) may facilitate better tissue penetration .

Key Data Table

Property/Compound Target Compound Indoloquinolizine Derivatives Marine Alkaloids (e.g., Manzamine A) Vinca Alkaloids (e.g., Vinblastine)
Molecular Weight (g/mol) ~850–900 (estimated) 412–504 500–600 810–825
Core Structure Pentacyclic indoloquinolizine + 17-oxa ring Tetracyclic indoloquinolizine Macrocyclic polyamine Dimeric catharanthine-tabersonine
Key Functional Groups 3-ethylidene, methoxy/carboxylate esters Amine, hydroxyl Hydroxyl, amine Ester, hydroxyl
Reported Bioactivity Hypothesized: DNA intercalation, ferroptosis induction (inferred from class) Cytotoxic, antimicrobial Cytotoxic, antiviral Antimitotic (microtubule disruption)
Solubility Moderate (ester groups enhance lipophilicity) Low (polar groups absent) Low (hydroxyl-rich) Moderate (ester-modified)

Research Findings and Gaps

Structural Uniqueness: The 3-ethylidene group in the target compound is rare among indoloquinolizines and may confer unique reactivity. For example, ethylidene moieties in related compounds (e.g., camptothecin derivatives) enhance binding to topoisomerase I .

Metabolic Stability : The methoxy and carboxylate esters likely reduce first-pass metabolism compared to hydroxylated analogs, a feature critical for oral bioavailability .

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